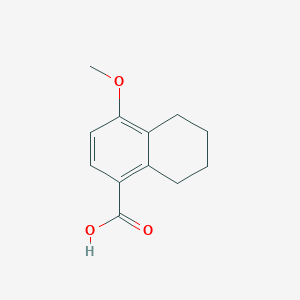![molecular formula C6H13NO3 B13502330 Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
Methyl 2-[(2-hydroxypropyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-hydroxypropyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It contains a methyl ester group, a secondary amine, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-hydroxypropyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:
- Methyl chloroacetate is reacted with 2-amino-1-propanol in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 2-[(2-hydroxypropyl)amino]acetone.
Reduction: The major product is 2-[(2-hydroxypropyl)amino]ethanol.
Substitution: The products depend on the substituents used, such as N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-hydroxypropyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyl and amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and alcohol moieties, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-aminoacetate: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
2-[(2-hydroxypropyl)amino]acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Methyl 2-[(2-hydroxyethyl)amino]acetate: Has a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
Methyl 2-[(2-hydroxypropyl)amino]acetate is unique due to the presence of both a hydroxyl and a secondary amine group, which allows for diverse chemical modifications and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
methyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C6H13NO3/c1-5(8)3-7-4-6(9)10-2/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
TVFIXIUXYOKILL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



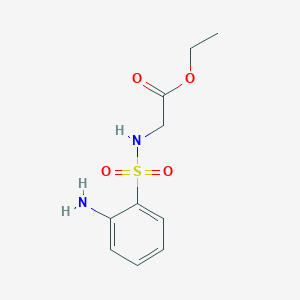
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
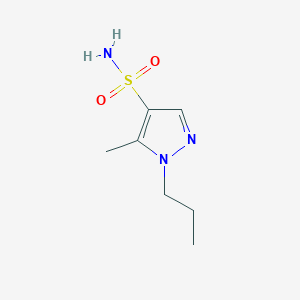
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)
![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
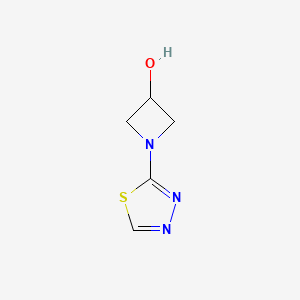

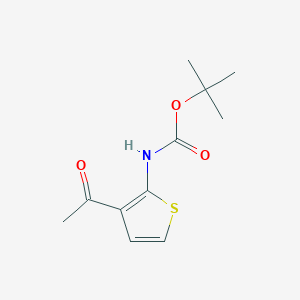


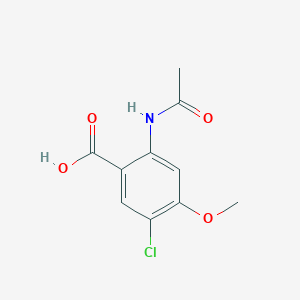
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
